![molecular formula C31H32N4O5S B2496991 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 689772-72-3](/img/structure/B2496991.png)
2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of molecules that incorporate several functional groups and structural motifs common in medicinal chemistry and organic synthesis. These include the quinazolinone core, a morpholino group, a dioxolane moiety, and an acetamide linkage. Compounds with such structures are often explored for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reaction sequences. For quinazolinone derivatives, a common approach might involve the cyclization of anthranilic acid derivatives with various amides or amines. The morpholino and benzo[d][1,3]dioxol-5-ylmethyl groups could be introduced through nucleophilic substitution reactions, while the acetamide functionality might be added via acylation of the appropriate amine (N. Rao et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods, including NMR, IR, and mass spectrometry. Computational methods like density functional theory (DFT) might also be used to predict molecular geometry, electronic structure, and vibrational frequencies, aiding in the interpretation of experimental data (A. El-Azab et al., 2016).
Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the chemical structure , were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activities, with some being nearly 1.5–3.0-fold more potent compared with the positive control 5-FU. This indicates a potential application of similar compounds in cancer treatment, highlighting the importance of quinazolinone derivatives in the development of new antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activities
The antimicrobial activities of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which share structural similarities with the compound , have been studied. These compounds showed good antimicrobial activity compared with standard drugs, indicating the potential of quinazolinone derivatives as antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
Anticonvulsant Agents
Research into benzothiazole derivatives having acetamido and carbothioamido pharmacophores has shown promising anticonvulsant properties. This work indicates the potential application of similar structured compounds, like the specified acetamide, in developing new treatments for convulsive disorders (M. Amir et al., 2012).
Radiomodulatory Effects
A study on quinazolinone derivatives bearing a sulfonamide moiety revealed a novel compound's ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, demonstrating potent NQO1 inducer activity in vitro. This suggests the potential of quinazolinone derivatives as radiomodulatory agents, which could be beneficial in protecting against radiation-induced damage (A. M. Soliman et al., 2020).
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O5S/c1-20(2)22-4-6-23(7-5-22)32-29(36)18-41-31-33-26-9-8-24(34-11-13-38-14-12-34)16-25(26)30(37)35(31)17-21-3-10-27-28(15-21)40-19-39-27/h3-10,15-16,20H,11-14,17-19H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIDWMEPSMARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

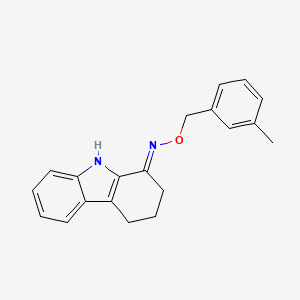
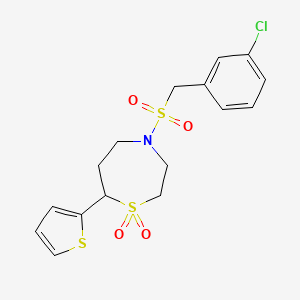
![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)
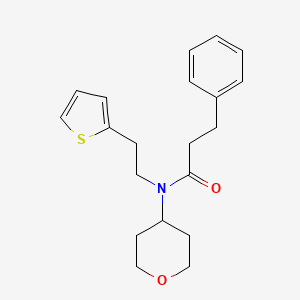


![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)
![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)
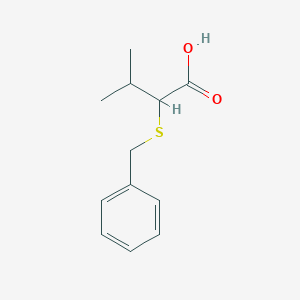
![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)
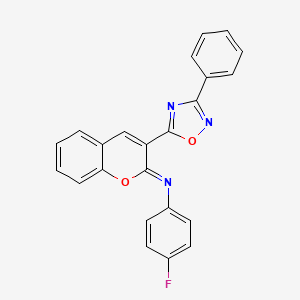
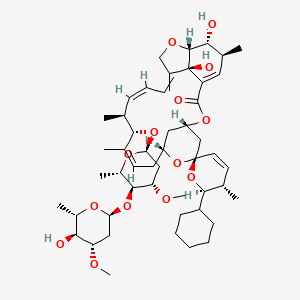
![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)